molecular formula C16H17NO4 B3013221 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol CAS No. 2011779-89-6

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B3013221
CAS No.: 2011779-89-6
M. Wt: 287.315
InChI Key: VOZIYLSZBKTUEZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.31. This compound is known for its multifunctional properties, making it valuable for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-amino-4-methoxyphenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is used in diverse scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-4-methoxyphenol
  • 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-5-methoxyphenol
  • 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methoxyphenol

Uniqueness

2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[(2,4-dimethoxyphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-12-7-8-13(15(9-12)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZIYLSZBKTUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.